molecular formula C16H13N3O2 B1412426 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester CAS No. 1310684-30-0

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester

Cat. No.: B1412426
CAS No.: 1310684-30-0
M. Wt: 279.29 g/mol
InChI Key: GKBYRUWTGHKMIE-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with pyridine-4-carboxylic acid in the presence of a base such as sodium carbonate, followed by esterification with ethanol . The reaction is usually carried out in a solvent like tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the pyridine ring.

    Pyridine-quinoxaline derivatives: Compounds with various substitutions on the quinoxaline or pyridine rings.

Uniqueness

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinoxaline and pyridine rings allows for versatile functionalization and a broad range of applications compared to simpler analogs .

Properties

IUPAC Name

ethyl 3-pyridin-4-ylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-2-21-16(20)15-14(11-7-9-17-10-8-11)18-12-5-3-4-6-13(12)19-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYRUWTGHKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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